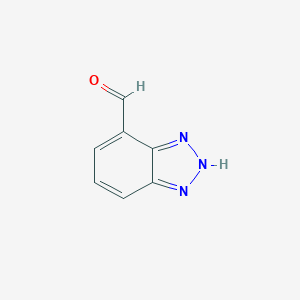

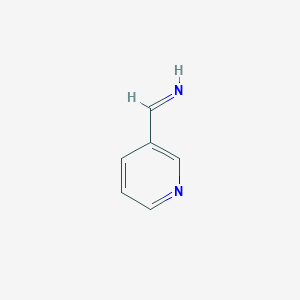

2H-benzotriazole-4-carbaldehyde

Overview

Description

2H-benzotriazole-4-carbaldehyde (BTCA) is a heterocyclic compound that has been widely used in various scientific research applications. It is a versatile chemical that has been synthesized using different methods, and its mechanism of action has been thoroughly investigated.

Mechanism of Action

The mechanism of action of 2H-benzotriazole-4-carbaldehyde is mainly attributed to its ability to form coordination complexes with metal ions. The nitrogen and oxygen atoms in the benzotriazole ring can coordinate with metal ions, leading to the formation of stable complexes. The formation of these complexes can affect the properties of the metal ions, such as their reactivity, stability, and solubility. 2H-benzotriazole-4-carbaldehyde can also act as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective layer that prevents further corrosion.

Biochemical and Physiological Effects

2H-benzotriazole-4-carbaldehyde has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that 2H-benzotriazole-4-carbaldehyde can inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. 2H-benzotriazole-4-carbaldehyde has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2H-benzotriazole-4-carbaldehyde in lab experiments include its low cost, high stability, and ease of synthesis. 2H-benzotriazole-4-carbaldehyde can also be easily modified to introduce different functional groups, which can enhance its properties and broaden its applications. However, the limitations of using 2H-benzotriazole-4-carbaldehyde in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the concentration and exposure time of 2H-benzotriazole-4-carbaldehyde in experiments to avoid any adverse effects.

Future Directions

There are many potential future directions for the research and development of 2H-benzotriazole-4-carbaldehyde. One direction is to explore its applications in the field of biomedicine, such as drug delivery and imaging. Another direction is to investigate its potential as a catalyst for various chemical reactions. 2H-benzotriazole-4-carbaldehyde can also be modified to introduce different functional groups, which can enhance its properties and broaden its applications. Further research is needed to fully understand the mechanism of action of 2H-benzotriazole-4-carbaldehyde and its potential applications in different fields.

Conclusion

In conclusion, 2H-benzotriazole-4-carbaldehyde is a versatile compound that has been widely used in various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been thoroughly investigated. 2H-benzotriazole-4-carbaldehyde has great potential in various fields, and further research is needed to fully explore its applications and properties.

Synthesis Methods

2H-benzotriazole-4-carbaldehyde can be synthesized using different methods, including the reaction between o-phenylenediamine and sodium nitrite in the presence of hydrochloric acid, the reaction between o-phenylenediamine and 2-cyanobenzaldehyde in the presence of sodium methoxide, and the reaction between o-phenylenediamine and 2-formylbenzoic acid in the presence of acetic anhydride. The yields of 2H-benzotriazole-4-carbaldehyde using these methods range from 50% to 80%, depending on the reaction conditions.

Scientific Research Applications

2H-benzotriazole-4-carbaldehyde has been widely used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor for metal surfaces, as a photosensitive material for holography, and as a building block for the synthesis of other heterocyclic compounds. 2H-benzotriazole-4-carbaldehyde has also been used in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks, which have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name |

2H-benzotriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTUPLHGMRZXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564532 | |

| Record name | 2H-Benzotriazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-benzotriazole-4-carbaldehyde | |

CAS RN |

125873-34-9 | |

| Record name | 2H-Benzotriazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)

![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)